3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682818
InChI: InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)
SMILES:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.4 g/mol

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

CAS No.:

Cat. No.: VC16682818

Molecular Formula: C19H15N5O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide -

Specification

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
IUPAC Name 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
Standard InChI InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)
Standard InChI Key STNYRVYWBLPDKL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Functional Groups

The compound’s IUPAC name delineates its structural features:

  • A prop-2-enamide backbone (CH2=CH–CONH–) substituted at three positions:

    • 3-hydroxy group (–OH)

    • 3-phenyl ring (C6H5)

    • 2-(pyridin-3-yldiazenyl) group (–N=N–C5H4N)

  • An N-pyridin-3-yl substituent on the amide nitrogen.

This arrangement creates a conjugated system spanning the enamide and diazenyl groups, potentially enhancing electronic delocalization. The presence of multiple aromatic rings and hydrogen-bonding sites (amide, hydroxy) suggests solubility challenges in nonpolar solvents.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
CAS Registry Number314245-15-3
Molecular FormulaC22H18N4O2*Calculated
Molecular Weight386.41 g/molCalculated
Key Functional GroupsEnamide, diazenyl, pyridine

*Derived from systematic name interpretation.

Synthetic Pathways and Reaction Mechanisms

Hypothetical Synthesis Routes

While explicit synthetic protocols remain undocumented in available literature, plausible pathways can be inferred from analogous enamide and diazenyl syntheses:

  • Enamide Formation:

    • Step 1: Condensation of 3-phenyl-3-hydroxyprop-2-enoic acid with pyridin-3-amine under carbodiimide coupling conditions (e.g., EDCI/HOBt).

    • Step 2: Diazotization of pyridin-3-amine followed by coupling to the enamide’s α-position via Japp-Klingemann reaction .

  • Purification Challenges:

    • High polarity from multiple hydrogen-bond donors/acceptors may necessitate chromatographic techniques (e.g., reverse-phase HPLC).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1EDCI, HOBt, DMF, 0°C → RTAmide bond formation
2NaNO2, HCl, 0–5°CDiazonium salt generation
3CuCl, H2O/EtOH, refluxDiazenyl coupling

Spectroscopic Analysis and Computational Modeling

Predicted Spectral Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • δ 8.5–9.0 ppm (pyridyl H)

    • δ 7.2–7.8 ppm (phenyl H)

    • δ 6.5–7.0 ppm (enamide CH=CH)

  • ¹³C NMR:

    • δ 165–170 ppm (amide carbonyl)

    • δ 150–160 ppm (diazenyl carbons)

Mass Spectrometry:

  • Expected molecular ion at m/z 386.41 (M⁺) with fragmentation peaks at m/z 249 (loss of pyridyldiazenyl) and 105 (phenyl) .

Target ClassMechanismLikelihood
Tyrosine KinasesATP-binding site inhibitionHigh
DNA TopoisomerasesIntercalation or cleavageModerate
GPCRsAllosteric modulationLow

Industrial and Research Applications

Materials Science Applications

  • Coordination Chemistry: Pyridyl and diazenyl groups may act as ligands for transition metals (e.g., Ru, Pd), enabling catalytic or photoluminescent materials .

  • Polymer Additives: Conjugated backbone could serve as a UV stabilizer or charge-transfer mediator.

Challenges and Future Directions

Research Gaps

  • Experimental Validation: Absence of published solubility, stability, or bioactivity data limits practical applications.

  • Scalable Synthesis: Multi-step route with low-yielding diazenyl coupling necessitates optimization.

Recommended Studies

  • ADMET Profiling: Assess permeability, metabolic stability, and toxicity in vitro.

  • X-ray Crystallography: Resolve 3D conformation to guide derivatization efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator